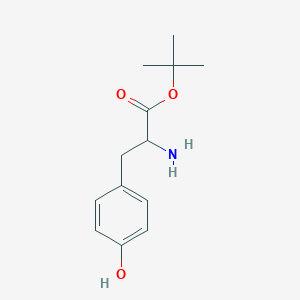
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butyl ester group, which can influence its reactivity and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of tyrosine and its derivatives. It is also used in the synthesis of peptides and proteins for research purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with enzymes and receptors in the body. The compound can act as a substrate for tyrosine kinases, leading to the phosphorylation of proteins and subsequent activation of signaling pathways. These pathways are involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Tyrosine: The parent amino acid from which tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is derived.
Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.
Tert-butyl 2-amino-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A compound with additional tert-butyl groups on the phenyl ring, which can influence its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of the tert-butyl ester group, which can enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |
Clave InChI |
DIGHFXIWRPMGSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















